![molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2](/img/structure/B2890066.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in a variety of natural and synthetic compounds and are known for their bioactive properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the azabicyclo[2.2.2]octane core is often synthesized using enantioselective construction methods . These methods often rely on starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound were not found, compounds containing the azabicyclo[2.2.2]octane moiety are often involved in a variety of chemical reactions due to their unique structure .Scientific Research Applications
Biological Activities and Therapeutic Potentials of Pyridine Derivatives
Anticancer Properties : Pyridine derivatives, including pyrrolopyridines or azaindoles, have been recognized for their anticancer properties. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. For instance, vemurafenib, a pyrrolopyridine derivative, is used for treating melanoma due to its ability to inhibit kinase activity (El-Gamal & Anbar, 2017).
Chemosensing Applications : Pyridine derivatives have also been highlighted for their significant role in chemosensing, owing to their affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Abu-Taweel et al., 2022).
Anticorrosive Materials : Quinoline, a compound structurally related to pyridine, and its derivatives are widely used as anticorrosive materials. Their effectiveness is attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms, highlighting the broad utility of heterocyclic compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Future Directions
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJJKXIGCTTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
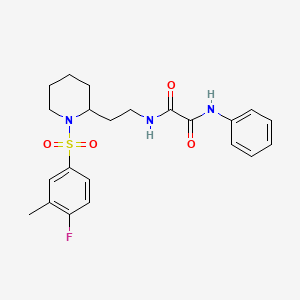
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)
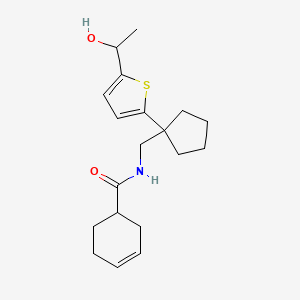
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)
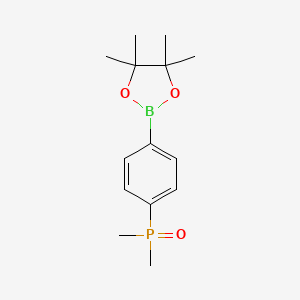
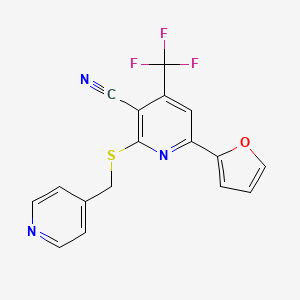
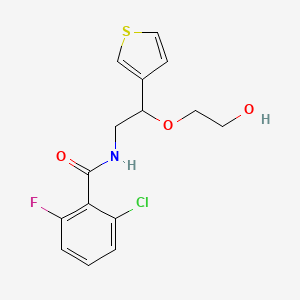


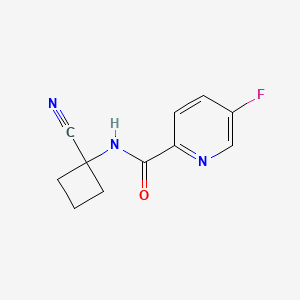
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)
